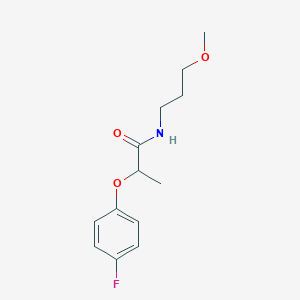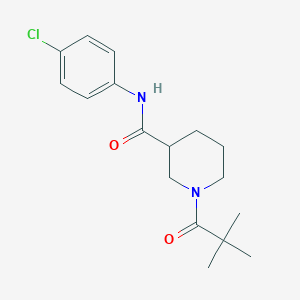![molecular formula C21H26N2O3 B4501532 N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B4501532.png)
N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-phenoxypropanamide
Vue d'ensemble
Description
N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-phenoxypropanamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.19434270 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Morpholine derivatives, including compounds similar to N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-phenoxypropanamide, have been synthesized and characterized for various applications. For instance, the synthesis of new oxyalkyl derivatives of trifluoromethanesulfonamide demonstrated the dynamic rivalry between different types of chain and cyclic associates in different phase states, highlighting the potential for creating supramolecular structures through self-assembly via intermolecular hydrogen bonding (Chipanina et al., 2020). This indicates the potential of morpholine derivatives for creating novel materials with unique properties.
Biological Evaluation
Morpholine derivatives have also been evaluated for their biological activities. A study on the synthesis, characterization, and biological evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives showed that some of these compounds possess good antibacterial and antifungal activities (Loganathan Velupillai et al., 2015). This illustrates the potential of morpholine derivatives in developing new antimicrobial agents.
Gastrokinetic Agents
Significantly, morpholine derivatives have been explored for their potential as gastrokinetic agents. The synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds have been extensively studied, demonstrating potent gastric emptying activity without the side effects associated with dopamine D2 receptor antagonistic activity, common in similar medications (Kato et al., 1991). This work indicates a promising avenue for the development of new treatments for gastrointestinal motility disorders.
Antimicrobial Activity
Further investigations into the antimicrobial activity of Mannich base derivatives, including morpholine derivatives, revealed significant antibacterial activity against various bacterial strains. This suggests the utility of these compounds in combating microbial resistance and developing new antibiotics (Idhayadhulla et al., 2014).
Propriétés
IUPAC Name |
N-[1-(4-morpholin-4-ylphenyl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(22-21(24)17(2)26-20-6-4-3-5-7-20)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h3-11,16-17H,12-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVXFSFEFLONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)NC(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline](/img/structure/B4501472.png)
![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide](/img/structure/B4501479.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4501484.png)
![N-(2,3-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4501489.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4501497.png)
![N-[4-(acetylamino)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4501498.png)
![6-fluoro-3-{1-[4-(4-morpholinyl)-4-oxobutanoyl]-4-piperidinyl}-1,2-benzisoxazole](/img/structure/B4501505.png)
![4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B4501519.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4501523.png)
![1-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4501539.png)
![ethyl 4-[(4-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4501540.png)
![N-CYCLOHEPTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4501543.png)
